8-Hydroxymoxifloxacin chemical structure and properties
8-Hydroxymoxifloxacin chemical structure and properties
An In-Depth Technical Guide to 8-Hydroxymoxifloxacin: Structure, Synthesis, and Analysis
Introduction
8-Hydroxymoxifloxacin, known in pharmacopeial contexts as Moxifloxacin Impurity E or Moxifloxacin Related Compound E, is a critical molecule in the landscape of pharmaceutical quality control and drug development.[1][2][3][4] As the O-desmethyl analogue of the potent fourth-generation fluoroquinolone antibiotic, Moxifloxacin, its relevance stems not from therapeutic activity but from its status as a process-related impurity and potential degradation product.[2][5] The presence of the 8-methoxy group on the quinolone core is a key structural feature of Moxifloxacin, contributing to its enhanced activity against Gram-positive bacteria and a reduced propensity for resistance development compared to non-methoxylated analogues.[6][7] Consequently, the demethylation of this group to form 8-Hydroxymoxifloxacin represents a significant chemical transformation that must be monitored and controlled during drug substance manufacturing and formulation to ensure the safety and efficacy of the final drug product.
This guide provides a comprehensive technical overview of 8-Hydroxymoxifloxacin for researchers, quality control analysts, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis for use as a reference standard, and the analytical methodologies required for its precise quantification.
Chemical Structure and Identification
The foundational step in characterizing any pharmaceutical-related compound is the unambiguous confirmation of its chemical structure. 8-Hydroxymoxifloxacin is a derivative of the core quinolone carboxylic acid scaffold, distinguished from its parent drug, Moxifloxacin, by the presence of a hydroxyl group at the C-8 position in place of a methoxy group.
IUPAC Name: 1-cyclopropyl-6-fluoro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[8][9]
Key Structural Features:
-
Quinolone Core: A bicyclic aromatic system responsible for the primary mechanism of action in this class of antibiotics: inhibition of bacterial DNA gyrase and topoisomerase IV.[6]
-
C-3 Carboxylic Acid and C-4 Carbonyl: These groups are essential for binding to the DNA-enzyme complex.
-
N-1 Cyclopropyl Group: Common among modern fluoroquinolones, contributing to overall potency.
-
C-6 Fluorine: Significantly enhances antibacterial activity.
-
C-7 Diazabicyclononyl Ring: This bulky side chain influences the antibacterial spectrum and pharmacokinetic properties.
-
C-8 Hydroxyl Group: The defining feature of this molecule, replacing the C-8 methoxy group of Moxifloxacin. This substitution can impact both biological activity and physicochemical properties.
Chemical Identifiers: A consistent set of identifiers is crucial for accurate documentation and information retrieval.
| Identifier | Value |
| CAS Number | 721970-36-1[3][9] |
| Molecular Formula | C₂₀H₂₂FN₃O₄[3][9] |
| Molecular Weight | 387.41 g/mol [3][10] |
| Synonyms | Moxifloxacin Impurity E, Moxifloxacin Related Compound E, O-Desmethyl Moxifloxacin[1][2][4] |
Physicochemical Properties
Understanding the physicochemical properties of an impurity is fundamental for developing appropriate analytical methods and understanding its potential behavior in a drug product. While comprehensive experimental data for 8-Hydroxymoxifloxacin is not widely published, we can summarize its known attributes and provide context based on the parent compound.
| Property | Value / Description | Reference |
| Molecular Formula | C₂₀H₂₂FN₃O₄ | [3][9] |
| Molecular Weight | 387.41 g/mol | [3][10] |
| Appearance | Typically a solid. Available commercially as hydrochloride or hydrobromide salts. | [4][11] |
| Solubility | Data not widely available. Expected to exhibit pH-dependent solubility due to the carboxylic acid and basic amine functionalities. | |
| pKa | Data not widely available. The presence of the phenolic hydroxyl group in addition to the carboxylic acid and amine moieties suggests multiple ionization constants. | |
| Melting Point | Not specified in available literature. For comparison, the melting point of Moxifloxacin is reported in the range of 208-242 °C. | [12] |
Synthesis and Preparation as a Reference Standard
The availability of a high-purity reference standard is a prerequisite for the accurate quantification of any impurity. 8-Hydroxymoxifloxacin is primarily synthesized for this purpose. The most direct and logical synthetic route involves the targeted demethylation of the parent drug, Moxifloxacin.
A patented method outlines a practical approach for this conversion, which serves as an excellent basis for laboratory-scale preparation.[5]
Synthetic Workflow: Demethylation of Moxifloxacin
Caption: Synthetic workflow for preparing 8-Hydroxymoxifloxacin.
Detailed Protocol Rationale:
-
Step 1: Alkalization (Free Base Generation)
-
Procedure: Moxifloxacin hydrochloride, the common salt form of the API, is dissolved and treated with a mild base such as sodium bicarbonate (NaHCO₃). This neutralizes the hydrochloride salt, precipitating the Moxifloxacin free base.[5]
-
Causality: The subsequent demethylation reaction is typically more efficient and cleaner when performed on the free base rather than the salt. The salt form can interfere with the reagents and complicate the reaction medium.
-
-
Step 2: O-Demethylation
-
Procedure: The isolated Moxifloxacin free base is dissolved in an appropriate aprotic polar solvent, such as acetonitrile. A demethylating agent, like iodotrimethylsilane (TMSI), is then introduced to cleave the methyl ether bond at the C-8 position.[5]
-
Causality: Aryl methyl ethers are robust bonds. Strong Lewis acids or nucleophiles are required for their cleavage. TMSI is an effective reagent for this purpose, offering relatively mild reaction conditions compared to harsher alternatives like hydrobromic acid (HBr) or boron tribromide (BBr₃), which could potentially degrade other functional groups on the complex molecule.
-
-
Step 3: Purification
-
Procedure: The crude product obtained after the reaction is isolated and purified, typically via recrystallization from a suitable solvent system.[5]
-
Causality: Recrystallization is a powerful technique for purifying solid organic compounds. It effectively removes unreacted starting material and reaction byproducts, yielding a crystalline solid of high purity suitable for use as an analytical reference standard. The purity is then confirmed using methods like HPLC and spectroscopy.
-
Analytical Characterization and Quantification
The primary purpose of having a reference standard for 8-Hydroxymoxifloxacin is to accurately detect and quantify it in Moxifloxacin drug substance and drug products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this analysis.[13][14]
Analytical Workflow: RP-HPLC Quantification
Caption: Workflow for quantifying 8-Hydroxymoxifloxacin via RP-HPLC.
Exemplary HPLC Method Protocol:
This protocol is a composite based on published methods for Moxifloxacin and its related substances.[13][14][15][16] Method optimization and validation are mandatory for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Agilent C18, 150 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A buffered aqueous-organic mixture. For example, a mixture of 0.01 M potassium dihydrogen orthophosphate buffer and methanol (e.g., 70:30 v/v).[13] The pH is a critical parameter for achieving good peak shape and resolution and should be carefully controlled.
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C.[13]
-
Detection Wavelength: 293 nm is a common wavelength for Moxifloxacin and its derivatives, offering good sensitivity.[16]
-
Injection Volume: 10 µL.[13]
-
-
Solution Preparation:
-
Standard Solution: Accurately weigh a quantity of the 8-Hydroxymoxifloxacin reference standard and dissolve it in the mobile phase to create a stock solution. Further dilute to a final concentration within the expected linear range of the assay (e.g., 0.25 to 1.5 µg/mL).[13]
-
Sample Solution: Accurately weigh the Moxifloxacin drug substance or a powdered composite of the drug product. Dissolve in the mobile phase to achieve a target concentration of the main analyte (e.g., Moxifloxacin) that allows for the detection of impurities at specified levels (e.g., 0.1%).
-
-
Analysis and Quantification:
-
System Suitability: Inject the standard solution multiple times to verify system performance (e.g., repeatability of peak area, tailing factor, theoretical plates).
-
Quantification: Inject the sample solution. Identify the 8-Hydroxymoxifloxacin peak based on its retention time relative to the standard. Calculate the amount of the impurity in the sample by comparing its peak area to the peak area of the known standard concentration.
-
Biological Context and Activity
While 8-Hydroxymoxifloxacin is structurally similar to its parent drug, its role in a biological context is minimal. The primary metabolic pathways for Moxifloxacin in humans are well-established and do not involve O-demethylation.
-
Metabolism of Moxifloxacin: Approximately 52% of a Moxifloxacin dose is metabolized via Phase II conjugation reactions. The cytochrome P450 system is not significantly involved.[17][18][19][20]
-
Sulfate Conjugation (M1): This is the major metabolic pathway, accounting for about 38% of the dose. The resulting N-sulfate conjugate is eliminated mainly in the feces.[17]
-
Glucuronide Conjugation (M2): This pathway accounts for about 14% of the dose, and the acyl-glucuronide metabolite is excreted in the urine.[17]
-
Conclusion
8-Hydroxymoxifloxacin is a molecule of significant technical importance in the pharmaceutical industry. As the primary O-desmethyl impurity of Moxifloxacin, its synthesis as a reference standard and the development of robust analytical methods for its quantification are essential components of quality assurance for this widely used antibiotic. Its preparation via demethylation of the parent drug is a straightforward chemical process, and its analysis is readily achieved using standard RP-HPLC techniques. While it does not represent a significant human metabolite and its intrinsic biological activity is presumed to be low, the rigorous control of 8-Hydroxymoxifloxacin levels is a testament to the principles of chemical purity and product safety that govern modern drug development and manufacturing.
References
- Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes. (n.d.).
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7316.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Chen, Y.-F., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 209-213.
- S, S., S, S., & G, N. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms.
- of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applic
- A kind of moxifloxacin impurity E preparation method. (2017).
- In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. (1999). Diagnostic Microbiology and Infectious Disease, 35(2), 127-133.
- Preparation method of moxifloxacin impurity. (2014).
- Determination of moxifloxacin hydrochloride and its related substances by HPLC. (n.d.).
- Moxifloxacin Impurities. (n.d.). SynZeal.
- Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117-126.
- Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. (n.d.).
- In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. (1999). Elsevier.
- Moxifloxacin : Metabolites. (n.d.). BioOrganics.
- Moxifloxacin EP Impurity E. (n.d.). KSP Life Science.
- Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. (n.d.). Walsh Medical Media.
- moxifloxacin hydrochloride and its Impurities. (n.d.).
- Preeti, P., & Bansal, G. (2024). Moxifloxacin. In StatPearls.
- Comparative in Vitro and in Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY Y 3118. (1999). Antimicrobial Agents and Chemotherapy, 43(11), 2636-2641.
- 8-HYDROXY MOXIFLOXACIN HYDROBROMIDE, (4AR,7AR)-REL-. (n.d.). gsrs.
- What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)? (n.d.).
- Global Health: Antimicrobial Resistance: undefined: Moxifloxacin. (n.d.). PDB-101.
- Moxifloxacin. (n.d.). PubChem.
- Stass, H., & Kubitza, D. (1999). Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction. British Journal of Clinical Pharmacology, 48(6), 747-753.
- Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today, 36(4), 229-244.
- Ho, C.-M., et al. (2002). In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan. Diagnostic Microbiology and Infectious Disease, 44(4), 377-384.
- Piddock, L. J. V., & Johnson, M. (1999). Antimicrobial activity and accumulation of moxifloxacin in quinolone-susceptible bacteria. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 39-45.
- [National multicenter study of the in vitro activity of moxifloxacin against respiratory tract pathogens. Spanish Study Group on Moxifloxacin]. (1999). Enfermedades Infecciosas y Microbiología Clínica, 17(8), 391-399.
- 8-Hydroxy Moxifloxacin Hydrobromide. (n.d.). ChemicalBook.
- Al-Dgither, S., et al. (2012). validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 295-302.
- Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). PHARMACOKINETICS AND METABOLISM OF MOXIFLOXACIN. Drugs of Today, 36(4), 229-244.
- 8-Hydroxy Moxifloxacin Hydrochloride Salt. (n.d.). LGC Standards.
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. (n.d.). PubChem.
- Pharmacokinetics and metabolism of moxifloxacin. (n.d.).
- Vishwanathan, K., Bartlett, M. G., & Stewart, J. T. (2002). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 961-968.
- Al-Dgither, S., et al. (2012).
- 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- 1 H-NMR spectrum of moxifloxacin-Ag(I) metal complex. (n.d.).
- Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures. (2022). Journal of the American Society for Mass Spectrometry, 33(11), 2098-2106.
- Sravan, U. S., et al. (2011). Validated spectrophotometric methods for the estimation of moxifloxacin in bulk and pharmaceutical formulations. Journal of Pharmaceutical Analysis, 1(3), 177-183.
- 8-Hydroxy Moxifloxacin Hydrobromide. (n.d.). Santa Cruz Biotechnology.
- [Moxifloxacin Related Compound E (25 mg) (1-Cyclopropyl-6-fluoro-8-hydroxy-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride)]. (n.d.). USP Store.
- Determination of moxifloxacin in human plasma, plasma ultrafiltrate, and cerebrospinal fluid by a rapid and simple liquid chromatography- tandem mass spectrometry method. (2015).
- Comparison and Quantification of Moxifloxacin in Pharmaceutical Formulas Using Aqueous, Lactic Acid and Choline Chloride‐Lactic Acid Media. (n.d.).
- Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. (n.d.).
Sources
- 1. In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ksplifescience.com [ksplifescience.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. store.usp.org [store.usp.org]
- 5. CN104945398B - A kind of moxifloxacin impurity E preparation method - Google Patents [patents.google.com]
- 6. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Hydroxy Moxifloxacin Hydrochloride Salt [lgcstandards.com]
- 9. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C20H22FN3O4 | CID 57370112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. droracle.ai [droracle.ai]
- 18. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 19. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
